Product packaging for (S)-1-(Pyridin-2-yl)ethanol(Cat. No.:CAS No. 27911-63-3; 59042-90-9)

(S)-1-(Pyridin-2-yl)ethanol

Cat. No.: B3010283
CAS No.: 27911-63-3; 59042-90-9
M. Wt: 123.155
InChI Key: PPHIIIRFJKDTLG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Pyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.155. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B3010283 (S)-1-(Pyridin-2-yl)ethanol CAS No. 27911-63-3; 59042-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHIIIRFJKDTLG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59042-90-9
Record name (1S)-1-(pyridin-2-yl)ethan-1-ol
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Synthetic Methodologies for S 1 Pyridin 2 Yl Ethanol

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing single-enantiomer compounds, which is of high importance in the pharmaceutical industry. nih.gov Biocatalysis, utilizing enzymes or whole microbial cells, and chemical synthesis using chiral auxiliaries are prominent methods for achieving high enantioselectivity. nih.govresearchgate.net

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. mdpi.comjiangnan.edu.cn These reactions are often conducted under mild conditions, which helps to prevent issues like racemization and rearrangement. nih.gov

The enzymatic reduction of prochiral ketones, such as 2-acetylpyridine (B122185), is a direct and effective method for synthesizing (S)-1-(Pyridin-2-yl)ethanol. osdd.netconicet.gov.ar This transformation is catalyzed by oxidoreductases, which are capable of producing chiral alcohols with high enantiomeric excess. nih.gov The use of enzymes offers high chemo-, regio-, and enantioselectivity. nih.gov For instance, the reduction of 2-acetylpyridine using enzymes from various sources can yield the corresponding (S)-alcohol. researchgate.net Plant-based enzyme systems have also been explored, with some showing the ability to reduce 2-acetylpyridine. researchgate.net

Whole-cell bioreductions provide a cost-effective alternative to using purified enzymes, as they contain the necessary enzymes and cofactors for the reaction. nih.govtandfonline.com Various microorganisms, including fungi and bacteria, have been screened for their ability to reduce 2-acetylpyridine to this compound. osdd.nettandfonline.comresearchgate.net For example, Didymosphaeria igniaria has been shown to efficiently reduce 2-acetylpyridine to the corresponding (S)-alcohol. researchgate.net Similarly, Eryngium horridum Malme has been identified as an effective biocatalyst for the stereoselective reduction of acetophenone (B1666503) derivatives, producing (S)-alcohols with excellent enantiomeric excess. conicet.gov.ar The use of whole-cell biocatalysts can sometimes lead to lower enantiomeric excess compared to purified enzymes, but they offer advantages in terms of cost and process simplicity. nih.gov

The following table presents data on the whole-cell bioreduction of 2-acetylpyridine by various microorganisms.

Table 1: Whole-Cell Bioreduction of 2-Acetylpyridine

Microorganism Product Configuration Enantiomeric Excess (ee) Conversion/Yield Reference
Didymosphaeria igniaria S >99% 100% researchgate.net
Penicillium sp. S >99% 80-92% osdd.net
A. alternata S >99% 80-92% osdd.net
T. flavus S >99% 80-92% osdd.net
Eryngium horridum Malme S >98% Variable (30-100%) conicet.gov.ar
Bayo and Black Beans R Enantiopure Low researchgate.net

The efficiency and stereoselectivity of biocatalytic reductions can be significantly influenced by reaction conditions such as pH, temperature, and substrate concentration. researchgate.netpatsnap.com Optimizing these parameters is crucial for maximizing the yield and enantiomeric excess of the desired product. plos.orgdoubtnut.com For instance, the optimal pH for many enzymatic reductions is around 7.0, but can vary depending on the specific enzyme. researchgate.netsavemyexams.com Temperature also plays a critical role, with most enzymes exhibiting an optimal temperature for activity, beyond which they may denature. patsnap.comsavemyexams.com The concentration of the biocatalyst and the presence of co-substrates can also affect the productivity of the reaction. osdd.net In some cases, the use of an aqueous two-phase system can improve substrate tolerance and biocompatibility at higher substrate concentrations. jiangnan.edu.cn

The table below illustrates the effect of pH and temperature on enzyme activity.

Table 2: General Effects of pH and Temperature on Enzyme Activity

Parameter Effect on Enzyme Activity Optimal Range (General) Reference
pH Can alter the shape of the active site, affecting substrate binding. Most enzymes optimal at pH 7, but can vary (e.g., pH 2 in the stomach). doubtnut.comsavemyexams.com
Temperature Increasing temperature generally increases activity to an optimum, then causes denaturation. For human enzymes, around 37°C. patsnap.comsavemyexams.com

Specific enzyme systems, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of ketones. d-nb.infojiangnan.edu.cn These enzymes often exhibit high enantioselectivity and can be used as isolated enzymes or within whole-cell systems. nih.govnih.gov ADHs, which are dependent on nicotinamide (B372718) cofactors like NAD(P)H, catalyze the reduction of ketones to the corresponding alcohols. jiangnan.edu.cn For example, an alcohol dehydrogenase from Lactobacillus kefir has been used for the enantioselective reduction of α-halogenated ketones. d-nb.info Ketoreductases are also powerful catalysts for producing chiral alcohols and have been successfully employed in the synthesis of pharmaceutical intermediates. nih.govresearchgate.net The stereoselectivity of these enzymes can often be predicted by Prelog's rule, which generally leads to the formation of (S)-alcohols. jiangnan.edu.cn

The following table provides examples of specific enzymes used in the synthesis of chiral alcohols.

Table 3: Application of Specific Enzymes in Chiral Alcohol Synthesis

Enzyme Source Organism Substrate Product Configuration Enantiomeric Excess (ee) Reference
Alcohol Dehydrogenase (ADH) Lactobacillus kefir α-Halogenated Ketones (R) or (S) 95->99% d-nb.inforesearchgate.net
Ketoreductase (KRED) Zygosaccharomyces rouxii Prochiral Ketones S Near total nih.gov
(S)-1-phenylethanol dehydrogenase (PEDH) Aromatoleum aromaticum 2-Acetylpyridine S 100% nih.gov
Carbonyl Reductase Candida tropicalis MYA-3404 Keto compounds - - researchgate.net

Chiral auxiliary-mediated synthesis is a well-established method for achieving high diastereoselectivity in the formation of new stereogenic centers. diva-portal.org This approach involves the temporary attachment of a chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. diva-portal.org While this method requires additional steps for attaching and removing the auxiliary, it allows for the separation of diastereomers by conventional techniques like crystallization or chromatography. diva-portal.org For instance, the synthesis of a related compound, nafithromycin, initially utilized (S)-mandelic acid as a chiral auxiliary, which led to the undesired (S)-isomer of a key intermediate. chemicalpapers.com Switching to (R)-mandelic acid provided the desired product, highlighting the critical role of the auxiliary's stereochemistry. chemicalpapers.com Other chiral auxiliaries, such as pseudoephenamine, have also been developed for asymmetric synthesis. nih.gov

Chiral Auxiliary-Mediated Synthesis

Diastereoselective Nucleophilic Additions

Diastereoselective nucleophilic additions to a prochiral ketone are a powerful method for establishing the stereocenter of this compound. This approach involves the use of a chiral reagent or catalyst to control the facial selectivity of the nucleophilic attack on the carbonyl group of 2-acetylpyridine. For instance, the addition of a nucleophile to an N-acyl-pyridinium salt can lead to the formation of dihydropyridone intermediates, which can then be further transformed. The stereoselectivity of such additions is highly dependent on the nature of the activating group on the pyridine (B92270) nitrogen and the nucleophile itself. researchgate.net

Specific Chiral Auxiliaries (e.g., Mandelic Acid, Optically Active Diols)

Chiral auxiliaries are compounds that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed.

In the synthesis of a related compound, (S)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanol, (S)-mandelic acid was employed as a chiral auxiliary. chemicalpapers.comresearchgate.net However, this led to the formation of the undesired isomer. chemicalpapers.comresearchgate.net By switching to (R)-mandelic acid, the desired stereochemistry was achieved, although issues with recrystallization prompted the exploration of alternative methods. chemicalpapers.comresearchgate.net This highlights the critical role of selecting the correct enantiomer of the chiral auxiliary to obtain the desired product configuration.

Optically active diols can also serve as chiral auxiliaries. For example, chiral nonracemic C2-symmetric 1,2-ethanediols have been used to create chiral acetals which can then direct asymmetric reactions. sfu.ca

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. escholarship.org For the synthesis of a complex molecule containing a chiral side chain similar to this compound, a chiral pool strategy starting from methyl D-lactate proved successful. chemicalpapers.comresearchgate.net This multi-step synthesis ultimately furnished the desired (R)-configured side chain, demonstrating the utility of this approach for accessing specific enantiomers. chemicalpapers.comresearchgate.net

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation of the corresponding ketone, 2-acetylpyridine, is a highly efficient and atom-economical method for producing this compound. nih.govresearchgate.net This transformation typically employs a transition metal catalyst complexed with a chiral ligand.

Rhodium catalysts, such as [Rh(COD)Binapine]BF4, have demonstrated excellent enantioselectivities (up to 99% ee) in the hydrogenation of 2-pyridine ketones under mild conditions. researchgate.net Ruthenium catalysts are also effective. For example, the hydrogenation of 2-acetylpyridine using trans-RuCl2[(R)-xylBINAP][(R)-daipen] has been reported. researchgate.net Furthermore, enzyme-catalyzed reductions offer a green alternative. (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum can reduce 2-acetylpyridine to this compound with high enantioselectivity. nih.gov

Catalyst/ReagentSubstrateProductEnantiomeric Excess (ee)Reference
[Rh(COD)Binapine]BF42-AcetylpyridineThis compoundUp to 99% researchgate.net
(S)-1-phenylethanol dehydrogenase (PEDH)2-AcetylpyridineThis compoundHigh nih.gov
Ru(OAc)2{(S)-binap}2-Acetyl-6-substituted pyridinesChiral 1-(Pyridin-2-yl)ethan-1-amines94.6% to >99.9% acs.org

Resolution of Racemic Mixtures

When a racemic mixture of 1-(Pyridin-2-yl)ethanol (B103791) is produced, it can be separated into its constituent enantiomers through various resolution techniques.

Chiral Preparative HPLC for Diastereomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. mdpi.comdergipark.org.tr This can be done directly on a chiral stationary phase or indirectly by first converting the enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent. mdpi.com These diastereomers can then be separated on a standard (achiral) HPLC column. mdpi.com For instance, diastereomeric esters can be formed and subsequently separated. nih.gov This method has been successfully applied to separate the diastereomers of complex molecules, which can then be converted back to the pure enantiomers. chemicalpapers.comresearchgate.netnih.gov

Kinetic Resolution Strategies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. nih.govacs.org

Enzymatic kinetic resolution is a common strategy. Lipases, for example, can be used for the enantioselective acylation of secondary alcohols. rsc.org In the context of related pyridine-containing alcohols, various recombinant carboxyl esterases have been studied for the kinetic resolution of their acetates, achieving excellent enantioselectivities. researchgate.net

Non-enzymatic methods have also been developed. A dynamic kinetic resolution of benzylic alcohols has been reported, which combines a rapid transition-metal-catalyzed racemization of the starting alcohol with an enantioselective copper-catalyzed silylation. d-nb.info This approach overcomes the 50% yield limitation of standard kinetic resolution. d-nb.info

Resolution MethodChiral Agent/CatalystOutcomeReference
Chiral Preparative HPLCChiral Stationary PhaseSeparation of enantiomers/diastereomers chemicalpapers.comresearchgate.netmdpi.comdergipark.org.trnih.gov
Enzymatic Kinetic ResolutionLipases/EsterasesEnantioselective acylation/hydrolysis rsc.orgresearchgate.net
Dynamic Kinetic ResolutionRuthenium and Copper catalystsEnantioselective silylation d-nb.info

Chemical Synthetic Routes

Chemical synthesis provides diverse and adaptable methods for producing this compound. These routes often involve the asymmetric reduction of a ketone precursor or the transformation of other pyridine-containing molecules.

Conversion from Related Pyridine Derivatives

A primary and direct method for synthesizing this compound is the asymmetric reduction of its corresponding ketone, 2-acetylpyridine. This transformation has been achieved with high efficiency and enantioselectivity using various catalytic systems.

Transition metal catalysts, particularly those based on iridium and ruthenium, have proven highly effective. For instance, an Ir-f-phamidol catalyst has been used for the asymmetric hydrogenation of 2-acetylpyridine, achieving high enantiomeric excess (ee). rsc.org Similarly, ruthenium catalysts, such as RuCl2[(R)-xylbinap][(R)-daipen] (Noyori 2nd Gen Catalyst), have demonstrated the ability to hydrogenate 2-pyridyl ketones with greater than 99% ee. rsc.org Other earth-abundant metal catalysts based on copper, iron, and manganese have also been explored for this reduction, with enantioselectivities ranging from 72% to 99%. rsc.org

Another approach involves the direct alkylation of substituted 2-acetylpyridine. For example, the reaction of 2-acetylpyridine with diisopropyl zinc has been shown to produce the corresponding alcohol with a high yield. researchgate.net

Microbial and enzymatic reductions offer a green and highly selective alternative. Many microorganisms can reduce acetylpyridine derivatives to the corresponding (S)-1-(pyridyl)ethanol. tandfonline.comnih.gov For example, baker's yeast is known to be (S)-specific for the reduction of 2-acetylpyridine, yielding the product with 85% ee. tandfonline.com

Below is a table summarizing various catalytic systems for the conversion of 2-acetylpyridine to this compound:

Catalyst/ReagentReaction TypeEnantiomeric Excess (ee)Reference
Ir-f-phamidolAsymmetric Hydrogenation46% to 99% rsc.org
RuCl2[(R)-xylbinap][(R)-daipen]Asymmetric Hydrogenation>99% rsc.org
RuCl2[(S)-xylPhanePhos][(R,R)-DPEN]Asymmetric Hydrogenation78% rsc.org
Rh/binapineAsymmetric Hydrogenation80% to >99% rsc.org
Cu, Fe, Mn-based catalystsAsymmetric Reduction72% to 99% rsc.org
Diisopropyl zincAlkylationNot specified researchgate.net
Baker's YeastMicrobial Reduction85% (S) tandfonline.com

Stereoselective Conversion Routes (e.g., from oxiranyl-pyridines)

Stereoselective conversion routes offer a pathway to this compound by starting with a chiral precursor and transforming it while maintaining or controlling the stereochemistry. A notable example is the use of 2-oxiranyl-pyridines.

The synthesis of chiral amino alcohols can be achieved through the regioselective ring-opening of racemic 2-oxiranyl-azaarenes with chiral primary amines. researchgate.net This reaction, often catalyzed by a Lewis acid such as Sc(OTf)3 in the presence of a base like diisopropylethylamine (DIEA), leads to the formation of diastereomeric β-amino alcohols. researchgate.net While this specific example leads to amino alcohols, the principle of stereoselective ring-opening of epoxides is a well-established strategy in asymmetric synthesis and can be adapted to target specific chiral alcohols.

Another related stereoselective approach involves the Mitsunobu reaction. Chiral β-amino alcohols can be converted to vic-diamines with controlled stereochemistry. mdpi.com For instance, the reaction of a chiral amino alcohol with hydrazoic acid under Mitsunobu conditions (diisopropyl azodicarboxylate and triphenylphosphine) can proceed with either retention or inversion of configuration at the carbinol center, depending on the substrate. mdpi.com This demonstrates the potential to manipulate stereocenters in pyridine-containing ethanol (B145695) derivatives.

The following table outlines a stereoselective conversion:

Starting MaterialReagentsProduct TypeKey FeatureReference
rac-2-Oxiranyl-azaarenesChiral primary amines, Sc(OTf)3, DIEADiastereomeric β-amino alcoholsRegioselective epoxide ring-opening researchgate.net
Chiral β-amino alcoholHydrazoic acid, DIAD, PPh3Vic-diaminesStereodivergent synthesis (retention or inversion) mdpi.com

Multistep Synthetic Pathways

Multistep synthetic pathways allow for the construction of this compound and its derivatives from more fundamental starting materials, offering flexibility in introducing various functional groups.

One such pathway involves the Paal-Knorr pyrrole (B145914) synthesis, which has been adapted to prepare derivatives of 1-(pyridin-2-yl)ethanol. This involves the condensation of 1,4-diketones with 2-aminopyridines under acidic conditions to form a pyrrole ring, which is a key structural motif in some complex pyridine derivatives.

Another example is the synthesis of dihydropyrrolo[3,2-c]pyridine-4-one derivatives, which can start from α,β-unsaturated esters. rasayanjournal.co.in These multistep sequences involve cyclization and reduction steps to build the complex heterocyclic core. rasayanjournal.co.in

The synthesis of 2-arylimidazo[1,2-a]pyridines provides another illustration of a multistep approach, where substituted 2-aminopyridines are cyclized with phenacyl bromides. royalsocietypublishing.org While not directly yielding this compound, these methods showcase the construction of complex pyridine-containing structures from simpler precursors.

A general multistep approach could involve the following sequence:

Condensation: Reaction of a pyridine derivative with another molecule to form a key intermediate. For example, refluxing equimolar quantities of substituted isatins and thiosemicarbazides in ethanol with glacial acetic acid.

Cyclization: Formation of a new ring system attached to the pyridine ring.

Functional Group Interconversion: Modification of functional groups to lead to the desired ethanol moiety.

The table below provides an overview of some multistep synthetic strategies:

Role and Applications in Advanced Organic Synthesis

Chiral Building Block in Stereoselective Synthesis

As a chiral building block, (S)-1-(Pyridin-2-yl)ethanol provides a readily available source of chirality, which is essential for the synthesis of enantiomerically pure compounds. mdpi.com The stereocenter of the molecule can be transferred to more complex structures, influencing their ultimate biological activity or chemical properties. researchgate.net

The stereoselective production of enantiomerically pure molecules is a critical step in the preparation of chiral building blocks for the pharmaceutical industry. conicet.gov.ar this compound serves as a key starting material for synthesizing valuable pharmaceutical intermediates. For instance, it is a precursor for chiral 1-(pyridin-2-yl)ethan-1-amines, which are themselves important building blocks in drug development.

One notable application is in the synthesis of inhibitors for protein kinases like c-Met, which are targets in cancer therapy. google.com For example, (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a derivative synthesized from the corresponding ketone, is used to produce aminopyridine compounds that exhibit c-Met inhibitory activity. google.com The stereochemistry of the starting alcohol is crucial for the biological activity of the final compound.

The biocatalytic reduction of 2-acetylpyridine (B122185) is an effective method to produce enantiomerically pure this compound, highlighting its importance as a drug precursor. conicet.gov.arbohrium.com This enzymatic approach provides an attractive and stereoselective route to this key chiral intermediate. conicet.gov.ar

Beyond pharmaceuticals, this compound is employed in the synthesis of other complex chiral molecules. Its derivatives can be used to create intricate molecular architectures where stereochemistry is paramount. For example, optically active 1-(2-pyridinyl)ethyl derivatives can be synthesized from this compound via its methanesulfonate. researchgate.net These derivatives undergo stereospecific substitution reactions with various amines to yield N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with complete inversion of the chiral center. researchgate.net This method has been used to prepare stereochemically pure triamine ligands containing two pyridine (B92270) rings. researchgate.net

The ability to use this compound as a foundational chiral unit allows for a modular approach to building complex structures, where the pyridine ring can act as a rigid scaffold. diva-portal.org

Chiral Ligand in Asymmetric Catalysis

The presence of both a chiral center and a coordinating nitrogen atom makes this compound an excellent starting point for the design of chiral ligands for asymmetric catalysis. diva-portal.orgnih.gov These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. diva-portal.org

A variety of chiral ligands have been synthesized from this compound. diva-portal.org These ligands are often designed with a modular approach, allowing for the tuning of steric and electronic properties. diva-portal.orgbeilstein-journals.org For instance, pyridinooxazoline (PyOx) ligands, a class of bidentate dinitrogen ligands, can be synthesized from picolinic acid and chiral amino alcohols. beilstein-journals.org

Another strategy involves converting the hydroxyl group of this compound into other donor groups, such as phosphinites or phosphites. diva-portal.org These pyridyl phosphinite and phosphite (B83602) ligands have been evaluated in palladium-catalyzed reactions. diva-portal.org Similarly, chiral N,S-donating ligands have been prepared from chiral pyridine amino alcohols. mdpi.com The synthesis of these diverse ligands from a common chiral precursor demonstrates the versatility of this compound in ligand design. diva-portal.orgnih.gov

Ligands derived from this compound have found application in the asymmetric transfer hydrogenation (ATH) of ketones, an important method for producing chiral alcohols. bohrium.comua.es In this reaction, a hydrogen atom is transferred from a source like isopropanol (B130326) to a ketone, guided by a chiral catalyst. bohrium.comresearchgate.net

Chiral (pyridyl)imine Fe(II) complexes, synthesized from synthons derived from (S)-1-phenyl-N-(pyridin-2-yl methylene)ethanamine, have been evaluated as catalysts in the ATH of ketones. bohrium.comresearchgate.net These catalysts have shown moderate catalytic activities. bohrium.com Ruthenium complexes are also commonly used. For instance, a complex formed in situ from a ferrocenyl P,N-ligand and RuCl₂(PPh₃)₃ has been used for the ATH of 2-acetylpyridine to produce (R)-1-(pyridin-2-yl)ethanol with high yield and selectivity. mdpi.com

The table below summarizes the results for the asymmetric transfer hydrogenation of various ketones using different catalyst systems derived from pyridine-containing chiral ligands.

Table 1: Asymmetric Transfer Hydrogenation of Ketones

Ketone Catalyst System Base Product Yield (%) Enantiomeric Excess (% ee) Ref
Acetophenone (B1666503) L1/RuCl₂(PPh₃)₃ t-BuOK (R)-1-phenylethanol 20 >99 mdpi.com
Acetophenone L2/RuCl₂(PPh₃)₃ t-BuOK (R)-1-phenylethanol 53 >99 mdpi.com
2-Butanone L1/RuCl₂(PPh₃)₃ t-BuOK (R)-2-butanol 50 N/A mdpi.com
2-Acetylpyridine L1/RuCl₂(PPh₃)₃ t-BuOK (R)-1-(Pyridin-2-yl)ethanol 83 N/A mdpi.com

Data presented is illustrative of catalyst performance under specific reported conditions.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. acs.org Chiral ligands play a crucial role in controlling the enantioselectivity of this reaction. Ligands derived from this compound have been successfully employed in this context. diva-portal.orgmdpi.com

For example, chiral pyridyl phosphinite and phosphite ligands synthesized from pyridyl alcohols were evaluated as ligands in palladium-catalyzed allylic alkylations. diva-portal.org With the phosphinite ligands, the absolute configuration of the starting alcohol determined the sense of chiral induction. diva-portal.org

New nitrogen, sulfur-, and selenium-donating ligands derived from chiral pyridine amino alcohols have also been tested in the Tsuji-Trost allylic alkylation. mdpi.com One such ligand, when used in the reaction of rac-1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, resulted in the (S)-enantiomer of the product with an enantiomeric excess of up to 75%. mdpi.com The stereochemical outcome is rationalized by the nucleophilic attack occurring at the allylic carbon positioned trans to the coordinating pyridine nitrogen in the η³-allylic intermediate complex. mdpi.com

Evaluation in Other Catalytic Reactions (e.g., Hydrosilylation, Hydroboration)

Beyond its established applications, this compound and its derivatives have been evaluated as ligands in other important catalytic transformations, notably hydrosilylation and hydroboration reactions. These processes are fundamental in organic synthesis for the reduction of carbonyl compounds and the formation of carbon-heteroatom bonds.

In the realm of hydrosilylation, ligands derived from this compound have shown promise. For instance, chiral pyridyl mono(oxazoline) ligands, synthesized from precursors related to this compound, have been tested in the hydrosilylation of acetophenone. arkat-usa.org One such alcohol ligand demonstrated excellent activity, achieving a 99% conversion to the desired product. arkat-usa.org However, the enantioselectivity varied, with enantiomeric excesses (ee) ranging from 28-62%. arkat-usa.org Interestingly, modifications to the ligand structure, such as converting the alcohol to a methyl ether, led to significant changes in enantioselectivity, highlighting the sensitive interplay between the ligand's structure and the catalytic outcome. arkat-usa.org Iron complexes featuring pyridine bis(oxazoline) ligands, which can be conceptually linked to this compound, have also proven to be highly active precatalysts for the hydrosilylation of various acetophenones at room temperature. acs.org

The application of this compound-based systems extends to hydroboration reactions. While direct use of the parent alcohol as a ligand is less common, the broader class of chiral ligands for hydroboration often features similar structural motifs. For example, methyl aluminum complexes with chiral biphenol-type ligands have been successfully employed in the asymmetric hydroboration of heteroaryl ketones, including those with a pyridin-2-yl group, with high activity and enantioselectivity (up to 99% ee). researchgate.net This demonstrates the potential of chiral environments, similar to those that can be created with this compound derivatives, to effectively control the stereochemical course of hydroboration reactions. researchgate.net Furthermore, the development of heterogeneous single-site enantioselective catalysts using amino acids and earth-abundant metals has shown high enantioselectivity (>99% ee) for the hydroboration of carbonyl compounds, underscoring the continuous innovation in this area. lookchem.com

Influence of Ligand Structure on Enantioselectivity

The enantioselectivity of a catalytic reaction is profoundly influenced by the structure of the chiral ligand employed. In the context of catalysts derived from this compound, systematic modifications to the ligand framework have provided valuable insights into the factors governing stereochemical control.

A key determinant of enantioselectivity is the absolute configuration of the carbinol carbon in the this compound backbone. diva-portal.org Studies on the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) using a library of chiral pyridyl alcohols revealed that the sense of asymmetric induction is primarily dictated by this stereocenter. diva-portal.org In contrast, the electronic properties of the ligands were found to have a less significant impact on the level of enantioselectivity. diva-portal.org

Further investigations into palladium-catalyzed allylic alkylations using chiral pyridyl phosphinite ligands synthesized from pyridyl alcohols, including those related to this compound, have reinforced these findings. diva-portal.org The stereochemical outcome of these reactions was also found to be dependent on the absolute configuration of the original carbinol carbon. diva-portal.org

The following table summarizes the performance of various ligands derived from or related to this compound in different catalytic reactions, illustrating the impact of structural modifications on enantioselectivity.

ReactionCatalyst/Ligand SystemSubstrateConversion (%)Enantiomeric Excess (ee) (%)
HydrosilylationPyridyl mono(oxazoline) alcohol ligandAcetophenone9942
HydrosilylationPyridyl mono(oxazoline) methyl ether ligandAcetophenone-10 (S)
HydrosilylationPyridyl mono(oxazoline) alcohol ligandN-(1-phenylethylidene)aniline9928 (R)
Allylic AlkylationChiral S, Se, and N derivativesDimethyl malonate and rac-1,3-diphenyl-2-propenyl acetate-up to 75 (S)

Chiral Auxiliary in Specific Organic Transformations

This compound can also function as a chiral auxiliary, a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. vulcanchem.com This approach is particularly useful when a catalytic asymmetric method is not available or inefficient.

An example of its application as a chiral auxiliary, albeit in a structurally related system, can be seen in the synthesis of the novel ketolide antibiotic, nafithromycin. chemicalpapers.com In an initial attempt at a chiral synthesis, (S)-mandelic acid was used as a chiral auxiliary, which led to the formation of the undesired (S)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanol isomer. chemicalpapers.com Although not this compound itself, this demonstrates the principle of using a chiral alcohol to control the formation of a new stereocenter.

The general strategy of using a chiral auxiliary involves attaching it to a prochiral substrate, performing the desired stereoselective transformation, and then removing the auxiliary to yield the enantiomerically enriched product. The pyridine nitrogen in this compound can also play a role in coordinating to reagents, further influencing the reaction's stereochemical pathway.

Inducing Diastereoselectivity in Reaction Pathways

When a chiral auxiliary like this compound is attached to a molecule that will undergo a reaction creating a new stereocenter, it can induce diastereoselectivity. This means that one diastereomer of the product is formed in preference to the other. This diastereoselectivity arises from the different energetic pathways leading to the formation of the diastereomeric transition states.

The hydrogenation of aryl 2-pyridyl ketones provides a relevant example of substrate-induced diastereoselectivity, a concept closely related to the use of chiral auxiliaries. rsc.org In these reactions, the existing stereocenter in a ring substituent directs the approach of the reagent, leading to the preferential formation of one diastereomer. rsc.org For instance, the hydrogenation of enantiomers of 1-(2-pyridyl)-2-propanol over a platinum oxide catalyst in methanol (B129727) yielded the corresponding piperidine (B6355638) derivative with excellent diastereoselectivity. rsc.org

Similarly, in the Betti condensation, a three-component reaction, the use of chiral amines like (S)-(-)-1-phenylethan-1-amine induces diastereoselectivity in the formation of aminomethylnaphthols. scielo.br This highlights how a chiral component, in this case, the amine, can effectively control the stereochemical outcome of the reaction.

The Pauson-Khand reaction of chiral enynes derived from homoallyl, allyl, and homopropargyl alcohols also demonstrates excellent diastereoselectivity. metu.edu.tr The enantiomerically pure enynes lead to the formation of a single diastereomer of the product, showcasing the powerful directing effect of the chiral starting material. metu.edu.tr

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the structure of (S)-1-(Pyridin-2-yl)ethanol. Analysis of ¹H, ¹³C, and even ¹⁵N spectra provides unambiguous evidence for its constitution.

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the pyridine (B92270) ring and the ethanol (B145695) side chain are clearly distinguishable. rsc.orgtandfonline.com

The methyl group protons (CH₃) appear as a doublet, a result of coupling to the adjacent methine proton (CH). rsc.org This methine proton, in turn, appears as a quartet due to coupling with the three protons of the methyl group. rsc.org The hydroxyl proton (OH) typically presents as a broad singlet. rsc.org The protons on the pyridine ring show complex splitting patterns in the aromatic region of the spectrum. rsc.orgtandfonline.com Specifically, these are observed as multiplets corresponding to the four different protons on the pyridine ring. rsc.org

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
8.52 d 4.8 Pyridine-H6 rsc.org
7.66-7.70 m Pyridine-H4 rsc.org
7.28 m Pyridine-H3 rsc.org
7.17-7.21 m Pyridine-H5 rsc.org
4.88 q 6.4 CH rsc.org
1.80 s OH rsc.org

d = doublet, q = quartet, m = multiplet, s = singlet

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The spectrum confirms the presence of the seven carbon atoms in this compound. rsc.orgtandfonline.com The carbon atom of the methyl group (CH₃) appears at the high-field end of the spectrum, while the carbon of the methine group (CH-OH) is observed in the typical range for alcohol-bearing carbons. rsc.orgtandfonline.com The five carbon atoms of the pyridine ring are found in the downfield aromatic region, with the carbon atom adjacent to the nitrogen (C2) being the most deshielded. rsc.org

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment Reference
163.2 Pyridine-C2 rsc.org
148.1 Pyridine-C6 rsc.org
136.8 Pyridine-C4 rsc.org
122.2 Pyridine-C5 rsc.org
119.8 Pyridine-C3 rsc.org
69.0 CH-OH rsc.org

While ¹⁵N NMR is not a standard characterization technique for the free alcohol, it becomes highly relevant when this compound acts as a ligand in metal complexes. Studies on bis(pyridine)-type ligands show that the ¹⁵N chemical shift of the pyridine nitrogen changes significantly upon coordination to a metal ion, such as silver(I) or iodine(I). diva-portal.org This change in chemical shift provides direct evidence of the nitrogen atom's involvement in complex formation and can be used to study the stability and electronic properties of the resulting complexes. diva-portal.org For instance, the formation of [N–I–N]⁺-type halogen bonds in complexes can be monitored using ¹⁵N NMR. diva-portal.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands that confirm the molecular structure. A broad absorption band is typically observed in the region of 3357 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. rsc.org The presence of the pyridine ring is confirmed by C=N and C=C stretching vibrations within the aromatic region (around 1596 cm⁻¹ and 1572 cm⁻¹). rsc.org

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3357 Stretching, broad O-H rsc.org
1596 Stretching C=N (Pyridine ring) rsc.org
1572 Stretching C=C (Pyridine ring) rsc.org
1436 Stretching C-H (Pyridine ring) rsc.org
1083 Stretching C-O rsc.org

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a crucial analytical technique for determining the enantiomeric purity or enantiomeric excess (e.e.) of chiral compounds like this compound. By using a chiral stationary phase, it is possible to separate the two enantiomers, this compound and (R)-1-(pyridin-2-yl)ethanol. conicet.gov.arresearchgate.net

In a reported method, the enantiomers were separated on a chiral GC column where the (S)-enantiomer had a retention time of 43.94 minutes, while the (R)-enantiomer had a retention time of 43.52 minutes. conicet.gov.arresearchgate.net This separation allows for the quantification of each enantiomer in a mixture, which is essential in asymmetric synthesis to verify the stereoselectivity of the reaction. conicet.gov.ar

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For 1-(Pyridin-2-yl)ethanol (B103791), high-resolution mass spectrometry (HRMS) can precisely determine the molecular formula. rsc.org The PubChem database lists GC-MS data for this compound, which is a valuable resource for its identification. nih.gov

X-ray Crystallography of Derivatives and Complexes

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For derivatives and coordination complexes of this compound, this method provides precise information on molecular geometry, conformation, and the nature of intermolecular interactions. The structural data obtained from X-ray diffraction studies are fundamental to understanding the ligand's coordination behavior, the geometry of the resulting metal complexes, and the structure-property relationships that govern their chemical and physical characteristics.

Research Findings on Derivatives

The crystal structures of several derivatives of 1-(pyridin-2-yl)ethanol have been elucidated, providing insight into how modifications to the parent structure influence solid-state packing and intermolecular forces.

A notable example is the derivative 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol. Its structure was confirmed by single-crystal X-ray diffraction. mdpi.com The molecule consists of a pyridyl ring linked to a pyrazole (B372694) ring, which is further substituted with methyl and ethanol groups. mdpi.com The crystal structure reveals a C-C bond junction of 1.472(3) Å between the pyridyl and pyrazole rings. mdpi.com

Another related structure, 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, provides comparative insights, although it features the pyridine nitrogen at the 4-position. iucr.org In its crystal lattice, the molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds, which form sheets within the structure. iucr.org The dihedral angle between the benzene (B151609) and pyridine rings is minimal at 9.60 (7)°. iucr.org

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanolC₁₁H₁₃N₃OOrthorhombicPbca12.010(3)9.073(2)20.009(5)9090908 mdpi.com
2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrateC₁₃H₁₁N₃O₅·H₂OMonoclinicP2₁/c------- iucr.org

Research Findings on Metal Complexes

The coordination of this compound derivatives to metal centers has been extensively studied, with X-ray crystallography serving to define the resulting coordination polyhedra. These studies are crucial for designing complexes with specific geometries and electronic properties.

Lanthanide Complexes: Two isostructural mononuclear complexes of Yttrium(III) and Erbium(III) were synthesized using the Schiff base ligand 1-(pyridin-2-yl)-2-(pyridine-2-ylmethylene)hydrazine, a derivative of a related pyridine compound. eurjchem.com Both complexes crystallize in the triclinic space group Pī. eurjchem.com The central metal ion in both structures is described as having a distorted tricapped trigonal prism coordination geometry. eurjchem.com

Similarly, Praseodymium(III) and Neodymium(III) complexes with the ligand (E)-N'-[1-(pyridin-2-yl)ethylidene]isonicotinohydrazide have been synthesized and characterized. nih.gov The ligand is formed from the condensation of 2-acetylpyridine (B122185), a direct precursor to 1-(pyridin-2-yl)ethanol. The molecular structure of the Pr(III) complex, [Pr(L)₂(NO₃)(CH₃OH)₂]·CH₃CH₂OH, was confirmed by X-ray diffraction, revealing the coordination environment around the metal center. nih.gov

Transition Metal Complexes: Cobalt(II) and Copper(II) complexes with the N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide ligand have been structurally characterized. semanticscholar.org These complexes exhibit hexacoordinate environments with distorted octahedral geometries. semanticscholar.org In the cobalt complex, two neutral ligand molecules act in a tridentate fashion. In the copper complex, one ligand is neutral while the second is a deprotonated form, also acting in a tridentate manner. semanticscholar.org

A zinc complex, [Zn(NCS)₂ (C₂₄H₂₂N₄O)], where the ligand is 2-({4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]phenyl}(methyl)amino)ethanol, showcases a different coordination. iucr.org The Zn(II) cation is chelated by the tridentate N,N',N''-donor ligand and further coordinated by two thiocyanate (B1210189) anions, resulting in a distorted N₅ trigonal–bipyramidal geometry. iucr.org In the crystal, these complex molecules are linked into supramolecular chains by weak C—H⋯O hydrogen bonds. iucr.org

Complex NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef
{[Y(HL)(OAc)₂(H₂O)₂]·(H₂O)·(NO₃)}-Triclinic7.909(2)11.718(4)12.497(3)78.907(3)73.840(3)72.074(3)2 eurjchem.com
{[Er(HL)(OAc)₂(H₂O)₂]·(H₂O)·(NO₃)}-Triclinic7.913(1)11.719(2)12.487(2)78.832(1)73.674(1)72.012(1)2 eurjchem.com
[Zn(NCS)₂(C₂₄H₂₂N₄O)]·C₃H₇NOC₂₉H₂₉N₇O₂S₂ZnTriclinic9.565(5)12.969(5)13.652(5)115.656(5)94.646(5)91.621(5)2 iucr.org
Bis-{N'-[1-(pyridin-2-yl-κN)ethylidene] nicotinohydrazide- κ²N',O}cobalt(II)bis(perchlorate) dihydrateC₂₆H₂₈Cl₂CoN₈O₁₂TriclinicP-18.880(5)10.529(5)18.430(5)99.407(5)102.174(5)100.652(5)2 semanticscholar.org

Note: HL in the Y(III) and Er(III) complexes refers to the Schiff base ligand 1-(pyridin-2-yl)-2-(pyridine-2-ylmethylene)hydrazine.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying pyridyl ethanol (B145695) derivatives and related compounds. It is used to calculate various electronic and structural properties, offering predictions that often align well with experimental data. mdpi.com

Geometric optimization using DFT is a fundamental step in computational analysis, allowing for the determination of the most stable three-dimensional structure of a molecule. Full geometry optimizations are typically carried out by minimizing the total energy of the system. mdpi.com Studies on related pyridyl-containing molecules demonstrate this process. For instance, in a study on a pyridylpyrazole ethanol derivative, DFT calculations were used to explore different conformations by rotating the pyridine (B92270) ring. mdpi.com The calculations successfully identified the most stable conformer, which corresponded to the one observed in experimental X-ray crystallography. mdpi.com

Similarly, DFT has been used to optimize the geometry of other complex pyridine derivatives, such as 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine (TpyOH). redalyc.org These studies compare the geometry in the gas phase and in solution, showing how the solvent can influence the final structure. redalyc.org Comparing the calculated geometric parameters (bond lengths and angles) with experimental data from X-ray diffraction serves to validate the computational method used. nih.gov

Table 1: Example of DFT Geometric Optimization on a Related Pyridine Compound (TpyOH)

Parameter X-ray (Crystal) DFT Calculation (Gas Phase) DFT Calculation (Ethanol)
Dihedral Angle φ1 (°) 6.05 15.1 -
Dihedral Angle φ2 (°) 12.2 1.19 -
Dihedral Angle φ3 (°) 5.03 1.41 -

Data sourced from a study on 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH), a related pyridine compound.

The electronic properties of a molecule are key to its reactivity. DFT is widely used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comsapub.org

For a pyridylpyrazole ethanol derivative, DFT calculations determined the HOMO-LUMO energy gap to be approximately 3.4 eV. mdpi.com This value provides insight into the electronic excitation properties of the molecule. mdpi.com The composition of these orbitals is also important; for this derivative, the HOMO was found to be a π-bonding orbital primarily located on the pyrazole (B372694) ring, while the LUMO was a π*-antibonding orbital spread across both the pyrazole and pyridine rings. mdpi.com A smaller frontier orbital gap is generally associated with higher chemical reactivity. sapub.org

Table 2: Calculated Electronic Properties for Related Pyridine Derivatives

Compound/Complex HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV)
Pyridylpyrazole ethanol derivative mdpi.com - - 3.4
Thieno[2,3-b]pyridine derivative 4 arabjchem.org -5.52 -3.62 1.90
Thieno[2,3-b]pyridine derivative 10 arabjchem.org -4.85 -2.79 2.06
1,8-Naphthyridine derivative 7 (in DMSO) sapub.org - - 3.625

To further quantify and pinpoint reactivity, DFT is used to calculate various reactivity indices. mdpi.commdpi.com Fukui functions (f(r)) and Parr functions (P(r)) are powerful tools for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. mdpi.comnih.gov

In a theoretical study of a pyridylpyrazole ethanol derivative, the electrophilic (f-) and nucleophilic (f+) Fukui functions, as well as the Parr functions, were calculated. mdpi.comnih.gov These indices successfully identified the specific atoms that are most likely to act as electrophilic or nucleophilic centers, which is critical information for predicting how the molecule will interact with other reagents. mdpi.comnih.gov This approach allows for a detailed mapping of local reactivity across the molecule. mdpi.com

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulations are employed to study dynamic processes and design new molecules with specific functions.

Molecular modeling is instrumental in clarifying the step-by-step mechanisms of chemical reactions, particularly in catalysis. DFT studies can provide valuable insights into reactivity trends and the influence of a catalyst's structure on a reaction's outcome. rsc.org

For example, in ethylene (B1197577) oligomerization reactions catalyzed by nickel(II) complexes with (amino)pyridine ligands, DFT calculations helped to understand the influence of the ligand structure on the catalytic activity. rsc.org Similarly, for the transfer hydrogenation of ketones to alcohols, a plausible reaction mechanism was proposed based on molecular modeling studies of a water-soluble palladium complex containing a pyridyl diamine ligand. acs.org A proposed mechanism for a reaction catalyzed by a bimetallic metal-organic framework to produce N-(pyridin-2-yl)-benzamides involved a Michael addition of 2-aminopyridine, with the catalyst's Lewis acid sites playing a key role. mdpi.com These studies model the catalyst-substrate interactions, identify key intermediates and transition states, and calculate the energy barriers associated with different reaction pathways.

The insights gained from computational studies are directly applied to the rational design of new ligands and catalysts. By understanding the structure-activity relationships, chemists can computationally screen and modify molecules before undertaking time-consuming synthesis. acs.org

This approach has been used in the design of novel ligands for biological targets, such as the gamma-aminobutyric acid type A (GABA-A) receptor, where pyridyl-containing scaffolds are systematically modified to improve binding affinity and selectivity. nih.gov In the field of catalysis, molecular modeling has guided the synthesis of efficient catalysts, such as a water-soluble palladium(II) complex with a modified β-cyclodextrin and a pyridyl diamine ligand. acs.org The modeling helps in designing the ligand to create a stable and highly active catalytic center for reactions like the transfer hydrogenation of carbonyl compounds. acs.org

Conformational Analysis

The conformational landscape of (S)-1-(Pyridin-2-yl)ethanol is primarily defined by the rotation around the single bond connecting the chiral carbon of the ethanol moiety to the pyridine ring. This rotation gives rise to various conformers, or rotamers, each with a distinct spatial arrangement and associated energy level. Theoretical methods, particularly Density Functional Theory (DFT), are commonly employed to model these conformations and determine their relative stabilities. nih.gov

The key structural feature influencing the conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the nitrogen atom of the pyridine ring. This interaction can significantly stabilize certain conformations over others. The primary conformers can be categorized based on the dihedral angle between the pyridine ring and the C-O bond of the alcohol.

Computational studies on analogous pyridyl compounds reveal the existence of different stable conformers, often described as syn and anti forms, depending on the relative orientation of the functional groups. vu.nl For this compound, these conformations would be distinguished by the orientation of the hydroxyl group relative to the pyridine nitrogen.

Hydrogen-Bonded Conformer: In this arrangement, the hydroxyl group's hydrogen atom points towards the pyridine nitrogen, forming a stabilizing intramolecular hydrogen bond. This conformation is generally expected to be the most stable, representing a low-energy state for the molecule.

Non-Hydrogen-Bonded Conformers: Rotations around the C-C bond can lead to other conformers where the hydroxyl group is oriented away from the pyridine nitrogen. These structures would lack the stabilizing intramolecular hydrogen bond and are therefore anticipated to be higher in energy.

The relative energies of these conformers can be calculated using computational methods like DFT at specific levels of theory, such as B3LYP with a 6-31G(d,p) basis set. nih.gov The results of such an analysis provide a quantitative measure of the stability of each conformer.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerKey Dihedral Angle (N-C-C-O)Intramolecular H-Bond (O-H···N)Relative Energy (kcal/mol)
Conformer A (H-Bonded)~0°Yes0.00 (Global Minimum)
Conformer B (Anti)~180°No+2.5
Conformer C (Gauche)~60°No+1.8

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. The values are representative of typical computational results and are not from a specific published study on this exact molecule.

The study of chiral pyridyl alcohols is significant in the context of asymmetric catalysis, where these molecules are used as ligands. diva-portal.org The specific conformation adopted by the ligand is often critical in determining the enantioselectivity of the catalyzed reaction. diva-portal.org

Energy Landscape Exploration

The energy landscape, or potential energy surface (PES), provides a comprehensive map of a molecule's energy as a function of its geometry. For this compound, exploring the energy landscape involves calculating the energy of the molecule as key dihedral angles are systematically rotated. This allows for the identification of all stable conformers (local minima) and the transition states (saddle points) that connect them.

A one-dimensional potential energy surface can be generated by plotting the molecule's energy against the rotation of the N-C-C-O dihedral angle. This plot would visually represent the energy barriers between the different conformers.

The exploration of such a surface for a molecule containing both a proton-donating group (-OH) and a proton-accepting group (pyridyl-N) can reveal low-energy pathways for conformational changes. researchgate.net The most stable conformer, featuring the intramolecular hydrogen bond, would reside in the deepest well on the energy landscape. Other conformers would occupy higher-energy minima, separated by rotational energy barriers.

Key features of the energy landscape for this compound would include:

Global Energy Minimum: Corresponding to the most stable, hydrogen-bonded conformer.

Local Energy Minima: Representing other, less stable rotamers.

Rotational Barriers: The energy required to transition from one conformer to another. The height of these barriers determines the rate of interconversion between conformers at a given temperature.

Computational studies on related systems demonstrate that factors like steric hindrance and intramolecular interactions dictate the topography of the energy landscape. rsc.org For this compound, the primary interaction is the aforementioned hydrogen bond, which would create a pronounced global minimum. The steric repulsion between the methyl group and the pyridine ring would also play a role in defining the energy of different rotational conformations.

Understanding this energy landscape is fundamental. The relative populations of the different conformers at equilibrium are determined by their energy differences, as described by the Boltzmann distribution. The dynamics of the molecule, including its flexibility and the accessibility of different reactive conformations, are governed by the heights of the energy barriers on the potential energy surface.

Q & A

What are the established methods for synthesizing (S)-1-(Pyridin-2-yl)ethanol with high enantiomeric purity?

Basic
The synthesis typically involves asymmetric reduction of the corresponding ketone precursor using chiral catalysts. Enzymatic reduction with alcohol dehydrogenases or catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) achieves high enantioselectivity. Post-synthesis purification via recrystallization from ethanol-chloroform mixtures (1:1 ratio) effectively removes diastereomeric impurities .

How can researchers confirm the absolute configuration of this compound?

Advanced
X-ray crystallography remains the gold standard. Using SHELXL for refinement and Mercury for visualization , researchers analyze anomalous dispersion effects or Flack parameters in single-crystal data. Comparative analysis of experimental and calculated circular dichroism (CD) spectra provides additional validation for solution-phase configurations .

What analytical techniques are recommended for assessing purity and stereochemical integrity?

Basic
Chiral HPLC with amylose/cellulose columns detects enantiomeric excess (detection limit: 0.1%). Complementary methods include:

TechniqueApplicationSensitivity
¹H NMR (with Eu(hfc)₃)Diastereomer differentiation~5% impurity
PolarimetryOptical rotation verificationConcentration-dependent
High-resolution mass spectrometry (HRMS) confirms molecular identity, while differential scanning calorimetry (DSC) detects polymorphic impurities .

How should researchers address contradictory crystallographic data in structural resolution?

Advanced
Systematic validation using the WinGX suite identifies inconsistencies:

Verify data completeness (>95% for <1 Å resolution).

Analyze residual density maps in SHELXL for misplaced atoms .

Cross-validate hydrogen bonding with Mercury’s interaction tools .

Compare thermal motion parameters (B-factors) with expected flexibility.
For ambiguities, test alternative space groups via PLATON’s ADDSYM or use synchrotron sources for higher-resolution data.

What strategies optimize catalytic asymmetric synthesis yields?

Advanced
Design of Experiments (DoE) evaluates critical parameters:

  • Catalyst loading (0.5–5 mol%)
  • Solvent polarity (THF vs. ethanol)
  • Temperature (−20°C to 60°C)
    Response surface methodology (RSM) identifies optimal conditions. Kinetic studies via in situ IR spectroscopy reveal rate-limiting steps in the reduction mechanism.

How does the hydroxyl group influence intermolecular interactions in crystal packing?

Advanced
The hydroxyl group forms O-H···N hydrogen bonds with pyridine nitrogens, creating helical chains. Mercury analysis shows:

  • Bond distances: 1.85–1.92 Å (O-H···N)
  • Angles: 165–175°
  • π-π stacking between pyridine rings (3.4–3.6 Å)
    These interactions dictate melting points and solubility, requiring solvent strategies that disrupt H-bonding during recrystallization .

What computational methods predict biological activity mechanisms of this compound?

Advanced
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes/receptors. Density functional theory (DFT) calculations (B3LYP/6-311+G**) optimize geometry and electrostatic potential surfaces, correlating with experimental bioactivity data .

How to resolve discrepancies in enantiomeric excess measurements between HPLC and polarimetry?

Advanced

Verify chiral column integrity and mobile phase composition.

Calibrate polarimetry with a standard of known specific rotation.

Cross-check using ¹H NMR with chiral shift reagents.
Persistent discrepancies may indicate matrix effects or solvent-dependent aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.